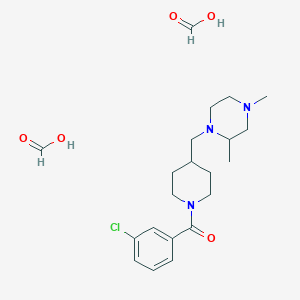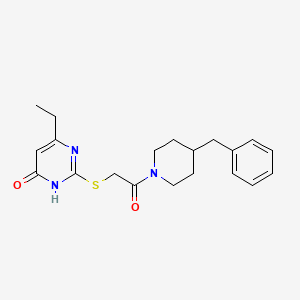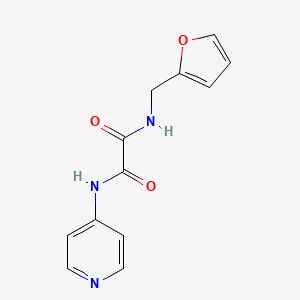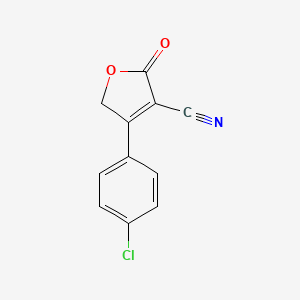
4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a 4-chlorophenyl group, a nitrile group, and a ketone group
作用机制
- By acting as an antagonist and inverse agonist at the H3 receptor, pitolisant enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters .
- Additionally, pitolisant may interact with other neurotransmitter systems, contributing to its wake-promoting effects .
- Pitolisant’s action results in improved wakefulness, reduced sleepiness, and potential modulation of other neurotransmitter systems .
- These properties impact its bioavailability and therapeutic effectiveness .
- Pitolisant’s action leads to:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Pitolisant is administered orally (commonly marketed as Wakix). It distributes throughout the body, reaching the central nervous system. Pitolisant undergoes hepatic metabolism. Elimination occurs primarily via urine and feces.
Result of Action
Action Environment
生化分析
Biochemical Properties
. Based on its structural similarity to other compounds, it is likely to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure of 4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile and the biomolecules it interacts with .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Transport and Distribution
It is likely that it interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and malononitrile.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to form 4-(4-chlorophenyl)-2-cyano-3-buten-2-one.
Cyclization: The intermediate 4-(4-chlorophenyl)-2-cyano-3-buten-2-one is then cyclized using an acid catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is investigated for its use in the production of specialty chemicals and intermediates.
相似化合物的比较
Similar Compounds
4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furancarboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furanmethanol: Similar structure but with a hydroxymethyl group instead of a nitrile group.
4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furanamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness
4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
3-(4-chlorophenyl)-5-oxo-2H-furan-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO2/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCBFQOOIOPFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2634357.png)
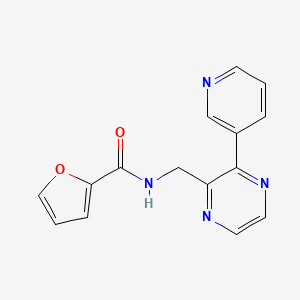
![N-[2-(2-hydroxyethoxy)ethyl]-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide](/img/structure/B2634360.png)
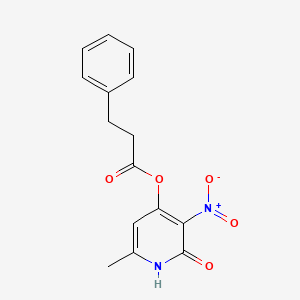
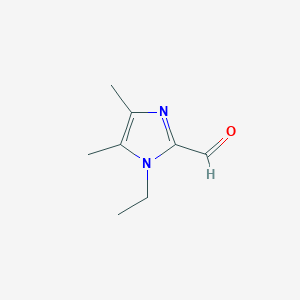
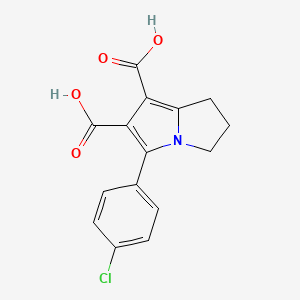
methanone](/img/structure/B2634368.png)
![Methyl 2-chloro-5-{[1-(methoxycarbonyl)cyclohexyl]sulfamoyl}pyridine-3-carboxylate](/img/structure/B2634369.png)
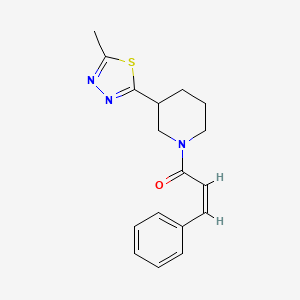
![N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/new.no-structure.jpg)
